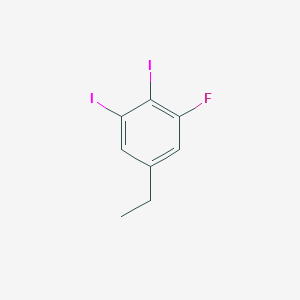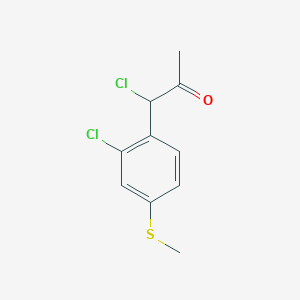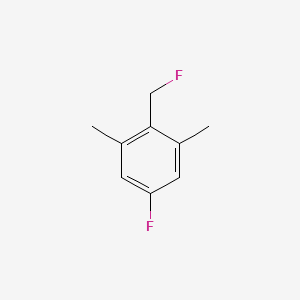![molecular formula C13H22N2O2 B14047870 9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
9-Alloc-2,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Alloc-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused diazaspiro[5.5]undecane core. This compound has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Alloc-2,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Another approach involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and catalyst development may pave the way for more efficient large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Wirkmechanismus
The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar in structure but differs in the position of nitrogen atoms.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecane: These compounds contain oxygen atoms in the spirocyclic core.
Uniqueness
9-Alloc-2,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Alloc protecting group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2 |
InChI-Schlüssel |
HSAAWBQCRLQJLI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N1CCC2(CCCNC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



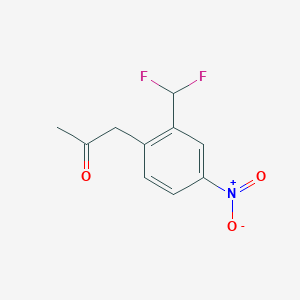
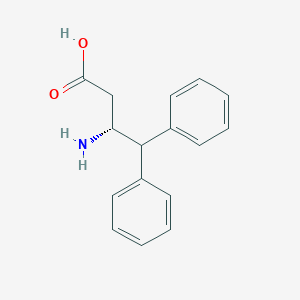
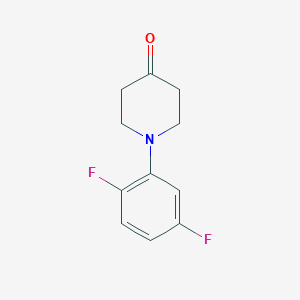
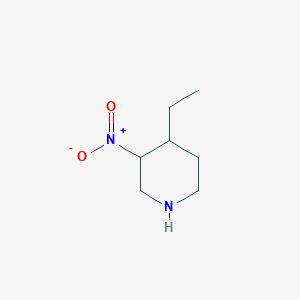
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

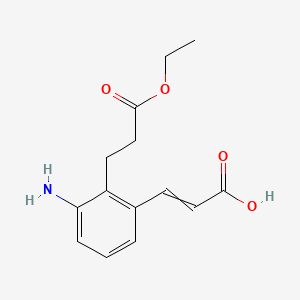
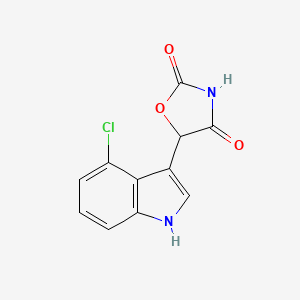
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
